molecular formula C9H15ClN2O2 B037100 N-(5-Aminopentyl)maleimide hydrochloride salt CAS No. 510709-83-8

N-(5-Aminopentyl)maleimide hydrochloride salt

Cat. No.: B037100
CAS No.: 510709-83-8
M. Wt: 218.68 g/mol
InChI Key: ZKRSYXWTVSTKLW-UHFFFAOYSA-N
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Description

N-(5-Aminopentyl)maleimide hydrochloride salt, also known as this compound, is a useful research compound. Its molecular formula is C9H15ClN2O2 and its molecular weight is 218.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Labeling Agents

  • N-(5-Aminopentyl)maleimide hydrochloride salt is used in the synthesis of heterobifunctional linkers, such as N-[4-(aminooxy)butyl]maleimide, for creating thiol-reactive labeling agents in radiochemistry, particularly for positron emission tomography (PET) imaging (Toyokuni et al., 2003).

Protein and Peptide Modification

  • Maleimido acids derived from this compound have been used to modify amino acids and peptides, allowing for the creation of conjugates with biochemical interest. This is due to their reactivity towards thiol groups, which is significant in bioconjugation chemistry (Keller & Rudinger, 1975).

Molecular Structure and Thermodynamic Studies

  • This compound has been studied for its molecular structure, spectra, and thermodynamic properties, which are critical for understanding its behavior and potential applications in various scientific fields (Guo, 2010).

Development of Fluorescent Labels

  • This compound is instrumental in developing fluorescent labels for proteins, demonstrating its utility in fluorescence studies and potential applications in biological imaging (Link et al., 2010).

Fluorescent Cross-Linking Reagent

  • This compound functions as a fluorescent cross-linking reagent, useful in studying the spatial proximity of different groups in proteins (Wu & Yarbrough, 1976).

Bioconjugation and Stability of Conjugates

  • It plays a significant role in the stabilization of bioconjugates and dual functionalization in bioconjugation, offering new approaches in the generation of diverse conjugates (Wall et al., 2020).

Surface Functionalization and Targeting

  • The compound has been used in the preparation of maleimide-functionalized surfaces for receptor targeting, illustrating its application in nanotechnology and drug delivery systems (Zhang et al., 2010).

Safety and Hazards

“N-(5-Aminopentyl)maleimide hydrochloride salt” can cause skin irritation and serious eye irritation . Therefore, it’s recommended to wash skin thoroughly after handling this compound, wear protective gloves, eye protection, and face protection . If skin irritation occurs or if eye irritation persists, get medical advice or attention .

Mechanism of Action

Target of Action

This compound is commonly used in biochemistry and molecular biology research

Mode of Action

Maleimide compounds are known to react with thiol groups in proteins, forming stable thioether bonds . This suggests that N-(5-Aminopentyl)maleimide hydrochloride salt may interact with its targets through a similar mechanism.

Action Environment

It is known that this compound is sensitive to light, moisture, and heat , suggesting that these factors could potentially influence its action.

Properties

IUPAC Name

1-(5-aminopentyl)pyrrole-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.ClH/c10-6-2-1-3-7-11-8(12)4-5-9(11)13;/h4-5H,1-3,6-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRSYXWTVSTKLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60633313
Record name 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510709-83-8
Record name 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-aminopentyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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